N-(5-Amino-2-methylphenyl)nicotinamide
Overview
Description
“N-(5-Amino-2-methylphenyl)nicotinamide” is a chemical compound with the molecular formula C13H13N3O . It contains a total of 30 atoms, including 13 Hydrogen atoms, 13 Carbon atoms, 3 Nitrogen atoms, and 1 Oxygen atom .
Molecular Structure Analysis
The molecular structure of “this compound” is composed of 13 Carbon atoms, 13 Hydrogen atoms, 3 Nitrogen atoms, and 1 Oxygen atom . The molecular weight of this compound is 227.26 .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 227.26 and a molecular formula of C13H13N3O .Scientific Research Applications
Nicotinamide N-Methyltransferase (NNMT) and Cancer
NNMT catalyzes the N-methylation of nicotinamide and other pyridines. It is overexpressed in various human cancers and contributes to tumorigenesis by impairing the methylation potential of cancer cells, leading to an altered epigenetic state and heightened expression of pro-tumorigenic gene products. This suggests a potential role for nicotinamide derivatives in cancer research, particularly in studying the metabolic and epigenetic mechanisms of cancer progression and as targets for therapeutic intervention (Ulanovskaya, Zuhl, & Cravatt, 2013).
Metabolic Disorders
NNMT expression is variable and correlates with metabolic parameters in mice and humans. Its product, N1-methylnicotinamide (MNAM), affects glucose and cholesterol metabolism. This suggests that nicotinamide derivatives may have applications in researching metabolic disorders, including obesity and type-2 diabetes, and could potentially offer new therapeutic strategies for these conditions (Hong et al., 2015).
Drug Metabolism and Inhibition
Nicotinamide and its derivatives can influence drug metabolism by liver microsomes, potentially altering the apparent mechanism of inhibition of various substances. This could have implications for understanding drug interactions and the metabolic processing of drugs in the liver, which is critical for drug design and safety assessments (Schenkman, Ball, & Estabrook, 1967).
Corrosion Inhibition
Nicotinamide derivatives have been studied for their corrosion inhibition effects on mild steel in hydrochloric acid solutions. This research could have applications in materials science and engineering, particularly in developing new corrosion inhibitors for industrial applications (Chakravarthy, Mohana, & Kumar, 2014).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of N-(5-Amino-2-methylphenyl)nicotinamide is Nicotinamide N-methyltransferase (NNMT) . NNMT plays an important role in diverse biological processes by regulating methylation potential and the degradation of nicotinamide . The aberrant expression of NNMT has been implicated in multiple cancers, metabolic and liver diseases .
Mode of Action
NNMT methylates nicotinamide to form 1-methylnicotinamide (MNA) using S-adenosyl-l-methionine (SAM) as the methyl donor .
Biochemical Pathways
NNMT is a metabolic enzyme involved in controlling methylation potential, impacting DNA and histone epigenetic modification . Overexpression of NNMT has been described in various solid cancer tissues and even body fluids, including serum, urine, and saliva . It is also involved in driving the activity of pro-oncogenic NAD±consuming enzymes .
Result of Action
Given its target, it may influence the methylation potential within cells and impact various biological processes .
Properties
IUPAC Name |
N-(5-amino-2-methylphenyl)pyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-9-4-5-11(14)7-12(9)16-13(17)10-3-2-6-15-8-10/h2-8H,14H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWHELOVFBZCPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)NC(=O)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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